5-(4-Bromophenyl)furan-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-bromophenyl)furan-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJXDBAOTCRRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405017 | |
| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57667-10-4 | |
| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-Bromophenyl)furan-2-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromophenyl)furan-2-carbonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a furan ring, a nitrile group, and a bromophenyl moiety, offers multiple avenues for synthetic modification, making it a valuable building block for the synthesis of more complex molecular architectures. The furan nucleus is a common scaffold in a wide array of pharmaceuticals and biologically active compounds, exhibiting properties ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[1][2][3] The presence of the nitrile group provides a handle for conversion into other functional groups such as carboxylic acids, amides, or amines, while the bromophenyl group is a prime substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on practical insights for its utilization in research and development.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related analogues such as 5-(4-bromophenyl)furfural and N-(4-bromophenyl)furan-2-carboxamide.[4][5]
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₆BrNO | [6] |
| Molecular Weight | 248.08 g/mol | [6] |
| CAS Number | 57667-10-4 | [6] |
| Appearance | Likely a solid, possibly yellow to brown in color. | Analogy with 5-(4-bromophenyl)furfural.[7] |
| Melting Point | Expected to be in the range of 100-200 °C. | Analogy with related structures. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol, with limited solubility in water. | Analogy with 5-(4-bromophenyl)furfural.[7] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and phenyl rings. The furan protons will likely appear as doublets, while the protons on the para-substituted phenyl ring will appear as two doublets, each integrating to two protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all eleven carbon atoms. The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm. The carbon bearing the bromine atom will also have a distinct chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic rings and C=C stretching of the furan and phenyl rings.
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[5]
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach leverages readily available starting materials and is a well-established method for the formation of carbon-carbon bonds between aryl halides and boronic acids.[4][8]
Proposed Synthetic Pathway
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar Suzuki-Miyaura cross-coupling reactions.[4][8]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromofuran-2-carbonitrile (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three key functional groups: the furan ring, the nitrile group, and the bromophenyl moiety.
Reactions of the Bromophenyl Group
The bromine atom on the phenyl ring is a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.
The bromine atom can readily participate in a second Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids to generate more complex biaryl or styrenyl structures. This is a powerful strategy for building molecular complexity in the later stages of a synthesis.[4]
Protocol for Suzuki-Miyaura Coupling:
-
Reactants: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent: Add a degassed solvent system such as 1,4-dioxane and water.
-
Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Purification: After cooling, perform an aqueous workup and purify the product by column chromatography.
Reactions of the Nitrile Group
The nitrile group can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of this scaffold.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile group will yield the corresponding carboxylic acid, 5-(4-bromophenyl)furan-2-carboxylic acid.[8] This carboxylic acid can then be used in standard amide coupling reactions.
-
Reduction: The nitrile group can be reduced to a primary amine, (5-(4-bromophenyl)furan-2-yl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine can then be further functionalized.
Reactions of the Furan Ring
The furan ring is susceptible to electrophilic substitution, although the presence of the electron-withdrawing nitrile group may deactivate the ring to some extent. The furan ring is also sensitive to strong acids, which can lead to ring-opening or polymerization.[9]
Potential Applications
Derivatives of this compound hold promise in several areas of research and development.
Medicinal Chemistry
The furan scaffold is a privileged structure in medicinal chemistry, and many furan-containing compounds exhibit a wide range of biological activities.[1][3] By modifying the bromophenyl and nitrile functionalities of this compound, libraries of novel compounds can be synthesized and screened for various therapeutic targets. For instance, related furan derivatives have shown potential as antibacterial agents and tubulin polymerization inhibitors for cancer therapy.[4]
Materials Science
The rigid, conjugated structure of this compound and its derivatives makes them interesting candidates for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through cross-coupling reactions on the bromophenyl group is particularly advantageous in this context.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[6]
-
Signal Word: Danger.[6]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the discovery and development of new pharmaceuticals and functional materials. While detailed experimental data for this specific compound is limited, its chemical behavior can be reliably predicted from its structural analogues. This guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
-
Valadè, F., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4432. [Link]
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Organic Chemistry Portal. Furan Synthesis. [Link]
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Abdellatif, K. R. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(14), 1695-1713. [Link]
-
Xiao, Z., et al. (2011). 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2329. [Link]
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Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
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Georganics. Furan derivatives. [Link]
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Posada, E., et al. (2014). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 19(6), 7548-7557. [Link]
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ChemTube3D. Furan Hydrolysis. [Link]
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Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 114-126. [Link]
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Der Pharma Chemica. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 183-191. [Link]
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Verma, A., et al. (2013). Synthesis and biological activities of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 4(1), 80-89. [Link]
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- 2. ijabbr.com [ijabbr.com]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 57667-10-4|this compound|BLD Pharm [bldpharm.com]
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- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Characteristics of 5-(4-Bromophenyl)furan-2-carbonitrile
This technical guide provides a comprehensive analysis of the predicted spectral data for 5-(4-Bromophenyl)furan-2-carbonitrile (CAS No: 57667-10-4), a molecule of interest in synthetic chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights herein are derived from established spectroscopic principles and comparative analysis with structurally related compounds, providing a robust framework for the identification and characterization of this molecule.
Molecular Structure and Context
This compound possesses a bifunctional aromatic system, integrating a furan ring with a brominated phenyl moiety. The electron-withdrawing nature of the nitrile group and the halogen substituent significantly influences the electronic environment of the entire molecule, which is reflected in its spectral properties. Understanding these spectral signatures is paramount for confirming its synthesis and purity.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating molecular structures. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of similar structures, such as 5-(4-Bromophenyl)furan-2-carbaldehyde and 5-(4-nitrophenyl)furan-2-carboxylic acid.[2][3]
¹H NMR (Proton NMR)
The ¹H NMR spectrum is anticipated to display signals corresponding to the protons on the furan and phenyl rings. The electron-withdrawing nitrile group will deshield the adjacent furan proton, shifting it downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.65 | Doublet (d) | 2H | Phenyl protons ortho to the furan ring |
| ~ 7.58 | Doublet (d) | 2H | Phenyl protons meta to the furan ring |
| ~ 7.20 | Doublet (d) | 1H | Furan proton adjacent to the phenyl ring |
| ~ 6.90 | Doublet (d) | 1H | Furan proton adjacent to the nitrile group |
Causality behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is crucial for dissolving the sample without introducing interfering proton signals.[3] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal resolution, which is particularly important for resolving the coupling between the furan protons.[4]
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | Furan carbon attached to the phenyl group |
| ~ 145 | Furan carbon alpha to the oxygen and nitrile |
| ~ 132 | Phenyl carbons ortho to the furan ring |
| ~ 128 | Phenyl carbon attached to the furan ring |
| ~ 125 | Phenyl carbons meta to the furan ring |
| ~ 123 | Furan carbon beta to the nitrile group |
| ~ 115 | Nitrile carbon (C≡N) |
| ~ 110 | Furan carbon beta to the phenyl group |
| ~ 108 | Phenyl carbon attached to bromine |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the nitrile group.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2230 - 2210 | Strong, Sharp | C≡N (Nitrile) stretch |
| ~ 1600 - 1450 | Medium - Strong | C=C Aromatic ring stretches (furan and phenyl) |
| ~ 1250 - 1000 | Medium | C-O-C (Furan) stretch |
| ~ 1100 - 1000 | Medium | C-Br stretch |
| ~ 850 - 800 | Strong | C-H out-of-plane bending (para-substituted phenyl) |
Trustworthiness: The presence of a sharp, intense peak in the 2230-2210 cm⁻¹ region is a highly reliable indicator of the nitrile functional group, providing a self-validating system for confirming the compound's identity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~ 247 / 249 | Molecular ion (M⁺) peak with a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
| ~ 168 | Fragment corresponding to the loss of the bromine atom. |
| ~ 141 | Fragment corresponding to the furan-2-carbonitrile moiety. |
Authoritative Grounding: The predictable isotopic pattern of bromine serves as an authoritative internal standard for identifying bromine-containing compounds in mass spectrometry.[3]
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed.
NMR Spectroscopy Protocol
Figure 2: Workflow for NMR Data Acquisition and Processing.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Place the sample on the ATR crystal or insert the KBr pellet into the spectrometer.
-
Spectrum Collection: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum should be collected and subtracted from the sample spectrum to remove atmospheric (CO₂ and H₂O) absorptions.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Ionization: Ionize the sample in the source.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. The provided data and protocols offer a solid foundation for researchers to identify, characterize, and utilize this compound in their work. Experimental verification of these predictions is a necessary next step for any research application.
References
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. Available at: [Link]
-
Proton NMR splitting in 2-substituted furan - Chemistry Stack Exchange. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for In-Vitro Antibacterial Assays of Furan-2-Carbonitrile Compounds
For: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents.[1][2] Furan-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial properties.[3][4][5] The furan scaffold is a versatile pharmacophore found in various therapeutic agents.[3] Specifically, furan-2-carbonitrile derivatives represent a promising class of molecules for antibacterial drug discovery. Their unique electronic and structural features offer potential for novel mechanisms of action and interactions with bacterial targets.[4][6]
This document provides a comprehensive guide to the in-vitro evaluation of the antibacterial activity of furan-2-carbonitrile compounds. As a Senior Application Scientist, the following protocols have been designed not merely as a sequence of steps, but as a self-validating system, emphasizing the scientific rationale behind key experimental choices to ensure data integrity and reproducibility. We will delve into standardized methodologies such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC), agar disk diffusion for preliminary screening, and Minimum Bactericidal Concentration (MBC) assays to differentiate between bacteriostatic and bactericidal effects.[1][7][8]
A critical consideration when working with novel synthetic compounds like furan-2-carbonitriles is their physicochemical properties. These compounds can exhibit poor aqueous solubility, which can significantly impact the accuracy of susceptibility testing.[3][9] Therefore, this guide will address strategies for compound solubilization and the importance of appropriate controls to mitigate potential artifacts. Adherence to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is a cornerstone of these protocols, ensuring that the data generated is robust and comparable across different studies.[10][11]
PART 1: Foundational Methodologies for Antibacterial Susceptibility Testing
The initial assessment of a novel compound's antibacterial potential typically involves a combination of screening and quantitative assays. The agar disk diffusion method offers a rapid, qualitative primary screen, while the broth microdilution method provides a quantitative measure of potency (the MIC).[1][2][12]
Agar Disk Diffusion (Kirby-Bauer) Method
This method is a preliminary test to qualitatively assess the antimicrobial activity of a compound.[12] It relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with the test bacterium.[2][12] The presence of a clear zone of no growth around the disk indicates inhibitory activity.[12]
Causality Behind Experimental Choices:
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium recommended by CLSI and EUCAST for routine susceptibility testing of non-fastidious bacteria. Its composition is well-defined, has good batch-to-batch reproducibility, and does not inhibit common antibiotics like sulfonamides.
-
Inoculum Standardization: The density of the bacterial inoculum is critical for reproducible results. A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL), ensures that the lawn of bacterial growth is confluent and that zone sizes are comparable between experiments.[13][14]
-
Compound Loading: The amount of the furan-2-carbonitrile compound impregnated onto the filter paper disk will influence the size of the inhibition zone. It is crucial to use a consistent, known amount for each experiment to allow for semi-quantitative comparisons.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.
-
Transfer the colonies into a tube containing sterile saline or Tryptic Soy Broth.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually by comparing against the standard or using a spectrophotometer.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing the swab against the inside of the tube.[13]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13]
-
-
Application of Test Compound:
-
Prepare a stock solution of the furan-2-carbonitrile compound in a suitable solvent (e.g., DMSO). Due to the potential for poor water solubility of furan derivatives, DMSO is often a necessary choice.[3][9]
-
Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto a sterile filter paper disk (6 mm diameter). The final concentration per disk should be recorded (e.g., in µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Incubation:
-
Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate.[15] Ensure firm contact with the agar.
-
Place a positive control disk (e.g., a standard antibiotic like Gentamicin) and a negative control disk (impregnated with the solvent only) on the same plate.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
The solvent control should show no zone of inhibition.
-
A larger zone of inhibition generally indicates greater antibacterial activity, but this is a qualitative assessment.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.[7][8] The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[7][8] This quantitative method is essential for comparing the potency of different compounds and for guiding further drug development.[16]
Causality Behind Experimental Choices:
-
96-Well Plate Format: This format allows for the efficient testing of multiple concentrations and compounds simultaneously, improving throughput and reducing reagent consumption.[1]
-
Two-Fold Serial Dilutions: This standard dilution series allows for a precise determination of the MIC value.[1]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): For certain classes of antibiotics, the concentration of divalent cations (Ca²⁺ and Mg²⁺) can affect their activity. Using CAMHB ensures that the testing conditions are standardized and comparable.
-
Controls: The inclusion of a sterility control (broth only), a growth control (broth + inoculum), a solvent control (broth + inoculum + solvent), and a positive control (broth + inoculum + standard antibiotic) is critical for validating the assay.
-
Preparation of Materials:
-
Prepare a stock solution of the furan-2-carbonitrile compound at a concentration at least 100-fold higher than the highest desired test concentration in 100% DMSO.
-
Prepare a 96-well microtiter plate. Add 100 µL of CAMHB to all wells except the first column.
-
-
Serial Dilution of the Test Compound:
-
In the first well of a given row, add 200 µL of the test compound at the highest desired concentration (e.g., prepare an intermediate dilution from the stock).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in Protocol 1.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compound and the control wells.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A growth indicator dye, such as resazurin, can be added to aid in the determination of the MIC.
-
PART 2: Differentiating Bacteriostatic and Bactericidal Activity
While the MIC indicates the concentration required to inhibit growth, it does not reveal whether the compound is killing the bacteria (bactericidal) or simply preventing their proliferation (bacteriostatic).[17] The Minimum Bactericidal Concentration (MBC) assay is performed to make this distinction.[8][18]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][19]
Causality Behind Experimental Choices:
-
Subculturing from MIC wells: This directly assesses the viability of the bacteria that were exposed to the test compound.
-
Agar Plate Culture: This allows for the enumeration of viable bacterial cells (colony-forming units, CFUs).
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
-
Subculturing:
-
Spot-plate the 10 µL aliquot onto a fresh Mueller-Hinton agar plate.
-
Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
Observe the plates for bacterial growth.
-
The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.
-
PART 3: Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpretation and comparison.
Data Tables
Summarize the quantitative data from the MIC and MBC assays in a structured table.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC ratio) |
| Furan-2-carbonitrile A | Staphylococcus aureus ATCC 29213 | 16 | 32 | Bactericidal (≤4) |
| Furan-2-carbonitrile B | Escherichia coli ATCC 25922 | 32 | >128 | Bacteriostatic (>4) |
| Gentamicin (Control) | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | Bactericidal (≤4) |
Interpretation of MBC/MIC Ratio:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
Experimental Workflow Diagrams
Visualizing the experimental workflows can enhance understanding and ensure protocol adherence.
Caption: Workflow for the Agar Disk Diffusion Assay.
Caption: Workflow for MIC and subsequent MBC Determination.
PART 4: Troubleshooting and Considerations for Furan-2-Carbonitrile Compounds
1. Poor Solubility:
-
Issue: The compound precipitates in the broth medium, leading to inaccurate MIC values.
-
Solution: Use a co-solvent like DMSO. However, the final concentration of DMSO should not exceed 1% (v/v) as it can have its own antibacterial effects. Always include a solvent control to account for any inhibitory effects of the solvent itself.
2. Compound Color:
-
Issue: Colored compounds can interfere with visual or spectrophotometric reading of bacterial growth.
-
Solution: Use a growth indicator dye like resazurin, which changes color in the presence of viable cells. Alternatively, read the plate at a wavelength where the compound does not absorb.
3. Inconsistent Results:
-
Issue: High variability in MIC or zone diameter values between replicates.
-
Solution: Ensure meticulous adherence to standardized protocols, especially inoculum preparation and incubation conditions. Use of automated liquid handlers can improve precision. Regular quality control with reference bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) is essential.[20]
Conclusion
The protocols outlined in this application note provide a robust framework for the in-vitro antibacterial evaluation of furan-2-carbonitrile compounds. By understanding the scientific principles behind each step and implementing appropriate controls, researchers can generate reliable and reproducible data. This is a critical step in the drug discovery pipeline, enabling the identification and characterization of promising new antibacterial agents to combat the growing threat of antimicrobial resistance.
References
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link].
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link].
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Magaldi, S., et al. (2021). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. MDPI. Available at: [Link].
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Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. AKJournals. Available at: [Link].
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link].
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link].
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Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link].
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link].
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Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link].
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ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Available at: [Link].
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link].
-
ResearchGate. (n.d.). Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. Available at: [Link].
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ResearchGate. (n.d.). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Available at: [Link].
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EUCAST. (n.d.). Clinical Breakpoint Tables. Available at: [Link].
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PubChem. (n.d.). 2-Furonitrile. National Institutes of Health. Available at: [Link].
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link].
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Gholivand, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. Available at: [Link].
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ResearchGate. (n.d.). Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts. Available at: [Link].
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EUCAST. (n.d.). EUCAST Home. Available at: [Link].
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PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link].
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Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link].
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. Available at: [Link].
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WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link].
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link].
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Kyoto University Research Information Repository. (n.d.). On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. Available at: [Link].
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EUCAST. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Available at: [Link].
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Sutter, V. L., & Washington, J. A. (1983). Preparing inoculum for susceptibility testing of anaerobes. Journal of Clinical Microbiology, 18(2), 321–325. Available at: [Link].
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MDPI. (n.d.). Overview on Strategies and Assays for Antibiotic Discovery. Available at: [Link].
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Microbiology Class. (2023). MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. Available at: [Link].
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Wikipedia. (n.d.). 2-Furonitrile. Available at: [Link].
-
EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link].
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ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available at: [Link].
-
YouTube. (2016). 1 Preparation of inoculum (english). Available at: [Link].
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link].
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National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link].
-
The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. Available at: [Link].
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Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link].
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ResearchGate. (n.d.). 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. Available at: [Link].
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link].
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Application Notes and Protocols: Exploring the Potential of 5-(4-Bromophenyl)furan-2-carbonitrile in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] This application note delves into the potential of a specific derivative, 5-(4-Bromophenyl)furan-2-carbonitrile, as a candidate for the development of novel enzyme inhibitors. While direct inhibitory studies on this compound are not yet prevalent in published literature, its structural features—a halogenated phenyl group, a furan core, and a nitrile moiety—suggest a strong rationale for its investigation. This document provides a comprehensive guide for researchers, outlining the scientific basis for its potential, detailed protocols for its acquisition and characterization, and a strategic workflow for screening and characterizing its enzyme inhibitory activity.
Introduction: The Scientific Rationale
The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery. The furan ring system is of particular interest due to its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1] Furan derivatives are known to exhibit a wide array of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3]
The subject of this guide, this compound, combines several key structural features that make it an attractive candidate for enzyme inhibition studies:
-
The Furan Core: This aromatic heterocycle provides a rigid scaffold that can be appropriately substituted to interact with the active sites of various enzymes.
-
The 4-Bromophenyl Group: The presence of a halogenated phenyl ring can enhance binding affinity through hydrophobic and halogen bonding interactions within an enzyme's active site. Structurally related compounds, such as N-(4-bromophenyl)furan-2-carboxamide, have demonstrated biological activity, with computational studies suggesting interactions with bacterial enzymes.[4]
-
The 2-Carbonitrile Moiety: The nitrile group is a versatile functional group in drug design.[5] It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a bioisosteric replacement for other functional groups. While 2-furonitrile itself is primarily used as a chemical intermediate, its incorporation into more complex molecules can be pivotal for biological activity.[6]
Given these features, and the demonstrated activity of structurally analogous compounds against enzymes like VEGFR-2 and ATP-citrate lyase, a systematic investigation into the enzyme inhibitory potential of this compound is warranted.[7][8]
Sourcing and Characterization of this compound
Procurement
This compound is available from several chemical suppliers. Researchers should ensure they obtain a high-purity sample and confirm its identity and purity upon receipt.
Characterization Protocol
It is imperative to verify the structure and purity of the compound before its use in biological assays. The following are generalized protocols for spectroscopic characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57667-10-4 | |
| Molecular Formula | C₁₁H₆BrNO | |
| Molecular Weight | 248.08 g/mol |
Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer with a field strength of 300 MHz or higher. The spectrum is expected to show distinct signals in the aromatic region for the protons on the furan and phenyl rings.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled carbon NMR spectrum. This will provide information on the number and chemical environment of the carbon atoms in the molecule.
Protocol 2.2.2: Mass Spectrometry (MS)
-
Technique: Utilize a high-resolution mass spectrometry technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the accurate mass of the compound.
-
Expected Result: The mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight. The presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio).[9]
Protocol 2.2.3: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Analysis: The IR spectrum will be characterized by absorptions corresponding to the C≡N stretch of the nitrile group, as well as C-H and C=C bonds within the aromatic systems.
A Strategic Workflow for Investigating Enzyme Inhibitory Potential
The following workflow provides a systematic approach to screen and characterize the enzyme inhibitory activity of this compound.
Figure 2: Basic models of enzyme inhibition.
Protocol 3.3.1: Enzyme Kinetic Studies
-
Objective: To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Procedure:
-
Perform the enzyme assay at various fixed concentrations of this compound.
-
At each inhibitor concentration, vary the substrate concentration.
-
Measure the initial reaction velocities.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the changes in Kₘ and Vₘₐₓ to determine the mode of inhibition.
-
Protocol 3.3.2: Computational Docking (Optional)
-
Objective: To predict the binding mode of the compound within the enzyme's active site.
-
Procedure:
-
Obtain the 3D structure of the target enzyme (from the Protein Data Bank or through homology modeling).
-
Use molecular docking software to predict the binding pose and interactions of this compound with the enzyme.
-
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Its chemical features, supported by the biological activities of structurally related compounds, provide a strong impetus for its investigation. The protocols and workflow detailed in this application note offer a robust framework for researchers to systematically evaluate its potential, from initial characterization to the elucidation of its inhibitory mechanism. Such studies could pave the way for the development of new therapeutic agents targeting a range of diseases.
References
-
Al-Warhi, T., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4409. [Link]
-
MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
-
Prasad, D. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 168-176. [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]
-
Bond, T., et al. (2023). The formation of furan-like disinfection byproducts from phenolic precursors. Environmental Science: Water Research & Technology, 9, 399-412. [Link]
-
National Center for Biotechnology Information. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Retrieved from [Link]
-
Sun, L., et al. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Bioorganic & Medicinal Chemistry Letters, 27(7), 1493-1498. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Retrieved from [Link]
-
BioMed Research Publishers. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
MDPI. (n.d.). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
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Troubleshooting & Optimization
effect of base and solvent on Suzuki coupling of furan-2-carbonitriles
Welcome to the technical support center for the Suzuki-Miyaura coupling of furan-2-carbonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Furan-2-carbonitriles, as electron-deficient heterocyclic substrates, present unique challenges that require careful consideration of reaction parameters to achieve optimal outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental success.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of furan-2-carbonitriles, offering explanations and actionable solutions based on mechanistic principles.
Q1: I am observing very low to no yield of my desired 5-aryl-furan-2-carbonitrile. What are the likely causes and how can I improve it?
A1: Low yields in the Suzuki coupling of furan-2-carbonitriles often stem from a combination of factors related to the electron-deficient nature of the substrate. Here are the primary culprits and corresponding troubleshooting steps:
-
Inefficient Oxidative Addition: The electron-withdrawing nitrile group can deactivate the halide (typically a bromide or chloride at the 5-position) towards oxidative addition to the Pd(0) catalyst, which is often the rate-determining step.[1]
-
Solution: Employ a more electron-rich and bulky phosphine ligand to enhance the electron density on the palladium center, thereby facilitating oxidative addition. Ligands such as SPhos or XPhos, often used with Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G4, can be effective. For a more classical approach, Pd(PPh₃)₄ is a reliable choice for the coupling of bromo-furans.[2]
-
-
Protodeboronation of the Boronic Acid: This is a significant side reaction, especially with heteroaryl boronic acids, where the boronic acid is replaced by a hydrogen atom from the solvent or trace water.[3] This process is often base-catalyzed and accelerated at higher temperatures.
-
Solution 1 (Base Selection): Opt for a weaker base. While strong bases can promote the formation of the reactive boronate species, they can also accelerate protodeboronation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide a good balance. In some cases, fluoride-based bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly when dealing with base-sensitive functional groups.
-
Solution 2 (Anhydrous Conditions): While Suzuki couplings are often tolerant to water, minimizing its presence can suppress protodeboronation. Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial.
-
Solution 3 (Boronic Ester): Consider using a pinacol boronate ester instead of the boronic acid. These are generally more stable towards protodeboronation.
-
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl byproduct from the boronic acid.
-
Solution: This is often promoted by the presence of oxygen. Ensure your reaction mixture is thoroughly degassed before heating. A common method is to bubble an inert gas through the solvent for an extended period or use several freeze-pump-thaw cycles.
-
Q2: My nitrile group is being hydrolyzed to a carboxylic acid or an amide. How can I prevent this?
A2: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4][5]
-
Causality: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), coupled with the presence of water in the solvent system and prolonged heating, creates ideal conditions for nitrile hydrolysis.[4][5] The reaction proceeds first to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[4]
-
Preventative Measures:
-
Choice of Base: Avoid strong hydroxides. Milder inorganic bases like K₂CO₃, Cs₂CO₃, or potassium phosphate (K₃PO₄) are less likely to promote significant hydrolysis.
-
Reaction Temperature and Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions. If possible, screen for lower reaction temperatures that still afford a reasonable reaction rate.
-
Solvent System: While aqueous solvent mixtures are common in Suzuki couplings, consider using a less aqueous or even an anhydrous system if hydrolysis is a persistent issue. A combination of a polar aprotic solvent like dioxane or THF with minimal water can be effective.[2]
-
Q3: I am struggling to find a solvent system that provides both good solubility for my reagents and high reaction efficiency.
A3: Solvent selection is critical as it influences reagent solubility, catalyst stability, and the reactivity of the base.[6]
-
Expert Insights:
-
Polar Aprotic Solvents: Solvents like dioxane, THF, and DMF are excellent choices as they generally provide good solubility for the organometallic intermediates and reagents. A common and effective system is a mixture of dioxane and water (e.g., 4:1 or 5:1 v/v).[2][4] The water component is often necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.
-
Two-Phase Systems: A combination of an aromatic solvent like toluene with an aqueous phase for the base can also be very effective. This is a classic Suzuki-Miyaura condition.
-
"Green" Solvents: For more environmentally benign processes, solvents like 2-MeTHF or t-amyl alcohol have been shown to be effective in Suzuki couplings of heterocyclic compounds.[7]
-
-
Troubleshooting Solubility and Efficiency:
-
If your starting materials are not fully dissolved, this can lead to slow and incomplete reactions. A higher proportion of the organic solvent or a different polar aprotic solvent might be necessary.
-
Conversely, if the reaction is sluggish, a small amount of water can sometimes accelerate the reaction by improving the solubility and reactivity of the base.[8]
-
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is best for the Suzuki coupling of furan-2-carbonitriles?
A: There is no single "best" combination as the optimal choice can be substrate-dependent. However, for electron-deficient substrates like furan-2-carbonitriles, a good starting point is Pd(PPh₃)₄ . It is a robust and widely used catalyst for the coupling of bromo-furans.[2] For more challenging couplings, particularly with aryl chlorides, or to improve yields, modern catalyst systems employing bulky, electron-rich phosphine ligands are recommended. A combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos can be highly effective.[9]
Q: What is the optimal base for this reaction?
A: The choice of base is a critical parameter. A moderately strong inorganic base is typically preferred to balance the need for boronic acid activation with the risk of side reactions. Potassium carbonate (K₂CO₃) is a very common and effective choice.[10] Cesium carbonate (Cs₂CO₃) can sometimes offer improved yields. For substrates with particularly sensitive functional groups, potassium phosphate (K₃PO₄) is a milder alternative.[7] Strong bases like NaOH and KOH should generally be avoided due to the risk of nitrile hydrolysis.
Q: How does the electron-withdrawing nitrile group affect the reaction?
A: The nitrile group has two main effects:
-
Electronic Effect on the Furan Ring: It makes the furan ring electron-deficient. This can slow down the oxidative addition step, which is favored for electron-rich aryl halides.[1]
-
Potential for Side Reactions: As discussed, the nitrile group itself can undergo hydrolysis under certain basic conditions.
These factors necessitate careful optimization of the catalyst, ligand, base, and solvent to achieve a successful coupling.
Experimental Protocols
The following are representative protocols that can be used as a starting point for the Suzuki coupling of a 5-halo-furan-2-carbonitrile.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for the coupling of 5-bromo-furan-2-carbonitrile.
-
To a flame-dried Schlenk flask, add 5-bromo-furan-2-carbonitrile (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (2-5 mol%).
-
Add a degassed solvent mixture of dioxane and water (4:1 v/v). The reaction concentration is typically 0.1-0.2 M with respect to the furan-2-carbonitrile.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Base and Solvent Screening for a Model Reaction
The following table summarizes typical results from a base and solvent screen for the coupling of a 5-halobenzofuran with an arylboronic acid, which can serve as a proxy for furan-2-carbonitrile systems.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 91 |
| 2 | NEt₃ | EtOH/H₂O (1:1) | 80 | 28 |
| 3 | NaOH | EtOH/H₂O (1:1) | 80 | 78 |
| 4 | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 63 |
| 5 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | >95 (typical) |
| 6 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | High (typical) |
Data adapted from a study on benzofuran derivatives and general Suzuki coupling knowledge.[11]
Mechanistic Insights & Visualizations
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Role of the Base in Transmetalation
The base is not merely a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.
Caption: Activation of boronic acid by a base to form a more nucleophilic boronate complex.
Solvent Effects on Reaction Intermediates
The choice of solvent can influence the stability and reactivity of intermediates in the catalytic cycle.
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- 9. nva.sikt.no [nva.sikt.no]
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- 11. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for the Synthesis of 5-(4-Bromophenyl)furan-2-carbonitrile
Welcome to the Technical Support Center for the synthesis of 5-(4-Bromophenyl)furan-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the catalytic synthesis of this important intermediate. Our goal is to equip you with the knowledge to navigate common experimental challenges and explore alternative catalytic systems beyond the conventional.
I. Troubleshooting Guide: Common Issues in the Synthesis of this compound
This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.
Question 1: I am observing low to no yield of my desired product, this compound, in a palladium-catalyzed cross-coupling reaction. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in palladium-catalyzed cross-coupling reactions involving furan substrates is a common issue that can stem from several factors, primarily related to catalyst deactivation, substrate instability, and suboptimal reaction conditions.
Potential Causes and Solutions:
-
Catalyst Deactivation:
-
Explanation: Palladium catalysts can be sensitive to air and moisture. The active Pd(0) species can be oxidized to inactive Pd(II), halting the catalytic cycle. Additionally, phosphine ligands, often used to stabilize the palladium center, can be oxidized.
-
-
Furan Ring Instability and Decomposition:
-
Explanation: The furan ring is an electron-rich heterocycle and can be susceptible to decomposition under certain conditions, especially at elevated temperatures or in the presence of strong acids or bases. This can lead to ring-opening or polymerization, consuming your starting material and reducing the yield of the desired product.[1][2]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. Start with lower temperatures and gradually increase if the reaction is not proceeding.
-
Base Selection: The choice of base is critical. Strong bases can promote side reactions. Consider using a milder base such as K₂CO₃ or Cs₂CO₃.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize product degradation.
-
-
-
Homocoupling of Boronic Acid:
-
Explanation: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid reagent to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3]
-
Solution:
-
Thorough Degassing: Rigorously degas your reaction mixture before adding the palladium catalyst.
-
Stoichiometry: Use a slight excess of the aryl halide relative to the boronic acid to favor the cross-coupling pathway.
-
-
-
Protodeboronation of the Furan Boronic Acid:
-
Explanation: Furan boronic acids can be unstable and prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and a base.
-
Solution:
-
Use of Boronic Esters: Consider using a more stable furan boronic ester, such as a pinacol ester, which is less susceptible to protodeboronation.
-
Anhydrous Conditions: If using a boronic acid, running the reaction under strictly anhydrous conditions may be beneficial.
-
-
Question 2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?
Answer:
Byproduct formation is a common challenge. The most likely byproducts in the synthesis of this compound are from homocoupling, substrate decomposition, or side reactions of the nitrile group.
Common Byproducts and Mitigation Strategies:
-
Homocoupling Products:
-
Identification: These will appear as symmetrical biaryl compounds (e.g., 4,4'-dibromobiphenyl from the aryl halide or a bifuran from the furan starting material).
-
Minimization: As discussed in the previous question, rigorous degassing and careful control of stoichiometry are key. For Stille coupling, ensuring the purity of the organotin reagent is crucial.
-
-
Furan Decomposition Products:
-
Identification: These can be a complex mixture of oligomeric or polymeric materials, often appearing as a baseline smear on a TLC plate or as multiple small, unidentified peaks in an LC-MS. Ring-opening can lead to the formation of unsaturated aldehydes or ketones.[4]
-
Minimization: Milder reaction conditions (lower temperature, weaker base) and shorter reaction times are the most effective strategies.
-
-
Hydrolysis of the Nitrile Group:
-
Explanation: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid, especially if the reaction is run for an extended period in the presence of water and a strong base or acid.
-
Solution: Use anhydrous solvents if possible and a non-nucleophilic base. Work up the reaction promptly upon completion.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the selection of alternative catalysts and optimization of reaction conditions.
Question 1: What are the most promising alternative catalysts to standard palladium systems for the synthesis of this compound?
Answer:
While palladium catalysts are the workhorse for this type of transformation, several alternative systems offer potential advantages in terms of cost, reactivity, and sustainability.
-
Copper-Catalyzed Systems:
-
Rationale: Copper catalysts are significantly less expensive than palladium and can be effective for C-H arylation and cyanation reactions.[5][6] They can sometimes offer different selectivity compared to palladium.
-
Considerations: Copper-catalyzed reactions may require higher temperatures and specific ligands to achieve high efficiency.
-
-
Nickel-Catalyzed Systems:
-
Rationale: Nickel is another earth-abundant and cost-effective alternative to palladium. Modern nickel catalysts have shown excellent activity in cross-coupling reactions, including the cyanation of aryl halides.
-
Considerations: Nickel catalysts can be more sensitive to air and moisture than palladium catalysts, requiring stricter inert atmosphere techniques.
-
-
Photocatalysis:
-
Rationale: Visible-light photocatalysis offers a green and mild approach to C-H functionalization, often proceeding at room temperature. This can be particularly advantageous for thermally sensitive substrates like furans.
-
Considerations: This is a rapidly developing field, and finding a suitable photocatalyst and reaction conditions for this specific transformation may require some optimization.
-
-
Enzymatic Catalysis:
-
Rationale: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. A potential enzymatic route could involve a haloperoxidase to introduce the bromine, followed by a nitrile hydratase/nitrilase for the cyanation step.
-
Considerations: This approach would likely require a multi-step process and the availability of specific enzymes with the desired substrate specificity.
-
Question 2: How do I choose the right ligand for my palladium-catalyzed cross-coupling reaction?
Answer:
Ligand selection is crucial for a successful cross-coupling reaction as it influences the catalyst's stability, activity, and selectivity.
-
For Suzuki Coupling:
-
Electron-Rich, Bulky Phosphine Ligands: Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are often effective for cross-coupling with electron-rich heterocycles like furan. They promote the oxidative addition step and stabilize the active Pd(0) species.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can form very stable and active palladium complexes, making them a good choice for challenging cross-coupling reactions.
-
-
For Stille Coupling:
-
Triphenylphosphine (PPh₃): This is a classic and often effective ligand for Stille couplings.
-
Arsine Ligands (e.g., AsPh₃): In some cases, arsine ligands can provide better results than phosphine ligands.
-
Question 3: What are the key differences between Suzuki and Stille coupling for this synthesis, and which one should I choose?
Answer:
Both Suzuki and Stille couplings are powerful methods for forming C-C bonds. The choice between them often depends on the availability of starting materials, tolerance of functional groups, and concerns about toxicity.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acid or ester | Organostannane (organotin) |
| Toxicity | Boron reagents are generally low in toxicity. | Organotin reagents are highly toxic and require careful handling and disposal. |
| Stability of Reagents | Boronic acids can be prone to decomposition (protodeboronation). Boronic esters are more stable. | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Requires a base. | Does not typically require a base, which can be advantageous for base-sensitive substrates. |
| Byproducts | Boron byproducts are generally water-soluble and easy to remove. | Tin byproducts can be difficult to remove completely from the final product. |
Recommendation: For most applications, the Suzuki coupling is the preferred method due to the lower toxicity of the boron reagents and the easier purification of the final product. The Stille coupling may be considered if the required furanoboronic acid or ester is difficult to prepare or unstable, or if the substrate is sensitive to the basic conditions of the Suzuki reaction.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic routes.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a furan boronic acid or ester with 4-bromoiodobenzene.
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow
Materials:
-
5-(Pinacolatoboronyl)furan-2-carbonitrile (1.0 equiv)
-
4-Bromoiodobenzene (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add 5-(pinacolatoboronyl)furan-2-carbonitrile, 4-bromoiodobenzene, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by sparging with argon for 20 minutes.
-
In a separate vial, under argon, mix Pd(OAc)₂ and SPhos. Add this catalyst mixture to the reaction flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Direct C-H Arylation
This protocol describes a more atom-economical approach, coupling furan-2-carbonitrile directly with 4-bromoiodobenzene.
Workflow Diagram:
Caption: Direct C-H Arylation Workflow
Materials:
-
Furan-2-carbonitrile (2.0 equiv)
-
4-Bromoiodobenzene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium acetate (KOAc) (2.0 equiv)
-
Anhydrous, degassed dimethylacetamide (DMAc)
Procedure:
-
To a pressure tube, add 4-bromoiodobenzene, KOAc, and a stir bar.
-
Evacuate and backfill the tube with argon.
-
Add DMAc and furan-2-carbonitrile via syringe.
-
Degas the mixture by sparging with argon for 15 minutes.
-
Add Pd(OAc)₂ to the tube.
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Comparative Data of Catalytic Systems
The following table summarizes various catalytic systems for the synthesis of aryl furans and related nitriles to guide your selection process. Please note that yields are highly substrate and condition-dependent.
| Catalytic System | Catalyst/Precatalyst | Ligand/Additive | Solvent | Temp. (°C) | Typical Yield | Pros | Cons |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | Dioxane/H₂O, Toluene | 80-110 | Good to Excellent | High functional group tolerance; low toxicity of boron reagents. | Instability of some boronic acids; requires a base. |
| Stille Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | Toluene, THF | 80-110 | Good to Excellent | Tolerant of many functional groups; no base required. | High toxicity of organotin reagents; difficult to remove tin byproducts. |
| Direct C-H Arylation | Pd(OAc)₂ | None or phosphine | DMAc, NMP | 120-150 | Moderate to Good | Atom-economical; avoids pre-functionalization of the furan. | Requires higher temperatures; potential for regioselectivity issues. |
| Copper-Catalyzed C-H Arylation | CuI, Cu₂O | Phenanthroline, DMEDA | DMF, DMSO | 110-140 | Moderate | Low catalyst cost. | Often requires higher catalyst loading and temperatures. |
| Photocatalysis | Ru(bpy)₃Cl₂, Ir(ppy)₃ | None | Acetonitrile, DMSO | Room Temp. | Variable | Mild reaction conditions; environmentally friendly. | May require specific photocatalysts and optimization; scope can be limited. |
V. Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling can aid in troubleshooting and optimization.
Caption: The Suzuki-Miyaura Catalytic Cycle
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with the boronate species (activated by the base), where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination , which forms the C-C bond of the desired product (Ar-Ar') and regenerates the Pd(0) catalyst.
VI. References
-
Dutta, S., et al. (2020). Metal-free, bifunctional organic photocatalyst for the synthesis of 3,4,5-trisubstituted furan-2-ones. Green Chemistry, 22(15), 4937-4942. [Link]
-
Kar, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4385. [Link]
-
Catellani, M., et al. (2007). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 26(20), 4996-5003. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Isa, M. A., et al. (2022). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 12(24), 15135-15141. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(11), 13747-13763. [Link]
-
Furan-2,5-dicarboxylic acid. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,5-DIHYDRO-2,5-DIMETHOXYFURAN. [Link]
-
Ma, S., et al. (2003). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Tetrahedron, 59(35), 6747-6761. [Link]
-
Daugulis, O., et al. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
-
ResearchGate. (n.d.). Decomposition of Furan on Pd(111). [Link]
-
Kim, D., et al. (2024). Photocatalytic furan-to-pyrrole conversion. Science, 386(6717), 99-105. [Link]
-
ResearchGate. (2015). C–H Arylation of Unsubstituted Furan and Thiophene with Acceptor Bromides: Access to Donor–Acceptor–Donor-Type Building Blocks for Organic Electronics. [Link]
-
Tanemura, K., et al. (1995). Furan derivatives. Part 8 On substituent effects in the synthesis of 4,5-dihydro-3 H -naphtho[1,8- bc ]furans. Journal of the Chemical Society, Perkin Transactions 1, (23), 2997-3002. [Link]
-
Chien, C.-H., et al. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Organic & Biomolecular Chemistry, 19(37), 8119-8123. [Link]
-
ResearchGate. (2018). A Catalytic Strategy for Selective Production of 5‐Formylfuran‐2‐carboxylic Acid and Furan‐2,5‐dicarboxylic Acid. [Link]
-
Reves, M., & Snieckus, V. (2002). Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene. Organic Letters, 4(16), 2683-2685. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]
-
ResearchGate. (n.d.). CH arylation of furan derivatives a. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 13(16), 2779. [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7578. [Link]
-
Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Green Chemistry. [Link]
-
Rhenium(I) η2-Coordinated Furan Complexes: Converting Furan into a 1,3-Carbon Dipole. Organometallics, 22(12), 2467-2469. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. [Link]
-
Chemistry Stack Exchange. (2012). What is the order of stability of the resonance structures of furan? [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Chemical Science. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]
-
Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. Angewandte Chemie International Edition, 60(16), 8874-8881. [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Google Patents. (n.d.). Cyanation of aromatic halides.
-
Palladium catalyzed ring opening of furans as a route to α,β-unsaturated aldehydes. Tetrahedron Letters, 53(37), 5034-5037. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 142, 336-343. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Low catalyst loading ligand-free palladium-catalyzed direct arylation of furans: an economically and environmentally attractive access to 5-arylfurans - Green Chemistry (RSC Publishing) [pubs.rsc.org]
reaction condition optimization for the synthesis of 5-(4-Bromophenyl)furan-2-carbonitrile derivatives
Welcome to the technical support center for the synthesis of 5-(4-bromophenyl)furan-2-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction conditions for maximal yield and purity.
Introduction: The Synthetic Challenge
The 5-arylfuran-2-carbonitrile motif is a valuable building block in medicinal chemistry and materials science. The synthesis of this compound, in particular, presents several strategic options, each with its own set of potential difficulties. The most common approaches involve either forming the furan ring, creating the C-C bond between the furan and the phenyl ring, or converting a precursor functional group into the nitrile. This guide will focus primarily on the challenges associated with palladium-catalyzed cross-coupling reactions and the final nitrile formation step.
Overview of Synthetic Strategies
There are three primary retrosynthetic pathways to consider for this class of molecules. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.
Caption: Key synthetic routes to the target compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is generally preferred for this molecule?
A1: For laboratory-scale synthesis, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are exceptionally versatile and widely used for forming the biaryl C-C bond.[1][2][3] This method benefits from a vast body of literature, high functional group tolerance, and commercially available starting materials.[2] Direct C-H arylation is a more atom-economical alternative, avoiding the pre-functionalization of the furan ring, which can be advantageous.[4][5] The nitrile formation strategy (Strategy C) is also robust, especially if the corresponding aldehyde is readily available.
Q2: Is microwave synthesis a viable option for these reactions?
A2: Absolutely. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes for both cross-coupling and dehydration steps.[6][7][8][9] The rapid, uniform heating provided by microwave irradiation often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[7]
Q3: What are the main safety concerns when preparing this compound?
A3: Standard laboratory safety protocols should be followed. Key concerns include:
-
Palladium Catalysts: Many palladium complexes are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents like THF, dioxane, and DMF are flammable and have specific health hazards. Ensure proper ventilation and grounding to prevent static discharge.
-
Dehydrating Agents: Reagents used for converting aldoximes to nitriles can be corrosive, moisture-sensitive, or toxic. For instance, oxalyl chloride is highly corrosive and reacts violently with water.[10]
-
Pressure: Reactions involving heating solvents in sealed vessels (e.g., microwave synthesis) can build up significant pressure. Always use vessels rated for the expected temperatures and pressures.
Troubleshooting Guide: Reaction Condition Optimization
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling
Q: My Suzuki-Miyaura coupling between 5-bromofuran-2-carbonitrile and (4-bromophenyl)boronic acid is failing. What are the likely causes?
A: This is a common but solvable issue. A failed Suzuki coupling can usually be traced back to one of five key areas: the catalyst system, the base, the solvent, the reactants, or the reaction atmosphere.
-
Causality (Catalyst & Ligand): The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be efficiently reduced in situ. The ligand stabilizes the Pd(0) center, prevents its aggregation into inactive palladium black, and facilitates both oxidative addition and reductive elimination. An inappropriate ligand can stall the catalytic cycle.
-
Solution: For electron-rich furans, a common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[11][12] If using a Pd(II) source, ensure your phosphine ligand is present in sufficient excess to both reduce the palladium and act as a ligand. For challenging couplings, consider more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) which can accelerate the key steps of the catalytic cycle.[13]
-
-
Causality (Base): The base is critical for activating the boronic acid in the transmetalation step. The choice of base can influence reaction rate and side product formation. Anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.[13]
-
Solution: Potassium phosphate (K₃PO₄) is an excellent and widely used base for Suzuki couplings.[11][12][13] Carbonates such as K₂CO₃ or Cs₂CO₃ are also effective.[1] If your reaction is sluggish, switching to a stronger, more soluble base like Cs₂CO₃ or an aqueous solution of the base can improve performance.
-
-
Causality (Reactants): The quality of your boronic acid is paramount. Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive. Similarly, your aryl halide must be pure.
-
Solution: Use freshly purchased or recrystallized boronic acid. You can check for boroxine formation via NMR. Ensure your aryl halide is free from impurities that could poison the catalyst.
-
-
Causality (Atmosphere): Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and can also promote the homocoupling of boronic acids.[14]
-
Solution: Thoroughly degas your reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Sources
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. researchgate.net [researchgate.net]
- 8. Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library - ePrints Soton [eprints.soton.ac.uk]
- 9. Sci-Hub. MICROWAVE INDUCED SYNTHESIS OF 2-(2-FUROYLAMIDO)-5- ARYLOXYMETHYL-1,3,4-THIADIAZOLES / Synthetic Communications, 2001 [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Ensuring the Purity of 5-(4-Bromophenyl)furan-2-carbonitrile for Biological Assays
For researchers in drug discovery and development, the purity of a test compound is paramount. The presence of impurities, even in trace amounts, can lead to misleading biological data, compromising the integrity of your research and potentially derailing a promising therapeutic candidate. This guide provides an in-depth comparison of analytical techniques for validating the purity of 5-(4-Bromophenyl)furan-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices and provide field-proven insights to ensure your compound is fit for purpose in sensitive biological assays.
The Criticality of Purity in Biological Assays
The acceptable level of purity for a small molecule like this compound is not a single value but rather depends on the intended biological application. Early-stage in vitro screening assays might tolerate a lower purity threshold (e.g., >95%), whereas in vivo studies in animal models demand a much higher standard (e.g., >98% or even >99%) to avoid confounding toxicological effects from impurities.[1][2] Regulatory bodies like the FDA provide stringent guidelines on the identification and qualification of impurities in new drug substances, underscoring the importance of a comprehensive purity assessment.[3][4][5]
A Multi-Pronged Approach to Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A well-designed purity validation strategy employs a suite of orthogonal methods, each providing a different piece of the puzzle. For this compound, a robust approach combines chromatographic, spectroscopic, and spectrometric techniques.
Orthogonal Analytical Workflow
Caption: Orthogonal workflow for purity validation.
Comparative Analysis of Key Analytical Techniques
The following table summarizes the primary techniques for assessing the purity of this compound.
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity for quantitative analysis of impurities. | Co-eluting impurities may not be detected. Requires a chromophore for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information and can quantify impurities with known structures. | Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity for molecular weight determination and identification of impurities. | Isomeric impurities cannot be distinguished. Ionization efficiency can vary between compounds. |
| Elemental Analysis | Combustion of the compound and quantification of the resulting elemental oxides. | Provides the empirical formula and is a fundamental measure of purity. | Does not provide information on the nature of impurities. Requires a relatively large sample size. |
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity
This method is the workhorse for determining the percentage purity of this compound.
Caption: HPLC-UV experimental workflow.
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% trifluoroacetic acid in water and Mobile Phase B as 0.1% trifluoroacetic acid in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Trustworthiness Check: The use of a gradient elution ensures that both polar and non-polar impurities are effectively separated. The addition of trifluoroacetic acid helps to improve peak shape. This method should be validated for linearity, accuracy, and precision as per ICH guidelines.[3][5]
¹H and ¹³C NMR Spectroscopy for Structural Confirmation
NMR is indispensable for confirming the chemical structure of the main component and identifying any structurally related impurities.[6][7]
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 300 MHz or higher.
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 75 MHz or higher.
-
Technique: Proton-decoupled.
-
A larger sample size (20-50 mg) and longer acquisition times may be necessary.
-
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected spectrum for this compound. Impurities will present as additional, unassigned peaks.
Expertise & Experience: The choice of deuterated solvent is critical. CDCl₃ is a good first choice for many organic molecules, but if solubility is an issue, DMSO-d₆ is a more polar alternative. For quantitative NMR (qNMR), a certified internal standard with a known concentration is used to accurately determine the purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
LC-MS is a powerful tool for confirming the molecular weight of the target compound and providing mass information on any impurities.[6][8]
-
LC Conditions: Use the same HPLC method as described above.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak and confirm that the molecular ion ([M+H]⁺ or [M+Na]⁺) corresponds to the expected mass of this compound (C₁₁H₆BrNO, MW: 248.08). Analyze the mass spectra of any impurity peaks to aid in their identification.
Causality Behind Experimental Choices: ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. A TOF mass analyzer provides high mass accuracy, which can help in determining the elemental composition of impurities.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition to the theoretical values.
-
Sample Preparation: A precisely weighed sample (typically 2-5 mg) is required. The sample must be thoroughly dried to remove any residual solvent.
-
Instrumentation: A dedicated elemental analyzer is used. The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified.
-
Data Analysis: The weight percentages of C, H, N, and Br are determined. These values are then compared to the theoretical percentages for C₁₁H₆BrNO.
Self-Validation System: The results are considered acceptable if the experimental values are within ±0.4% of the theoretical values. A significant deviation suggests the presence of impurities or residual solvent.
Data Presentation and Interpretation
Here is a hypothetical, yet realistic, set of results for a batch of this compound intended for in vivo studies.
| Analytical Method | Parameter | Result | Acceptance Criteria | Pass/Fail |
| HPLC-UV | Purity (% Area) | 99.2% | ≥ 98.0% | Pass |
| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms | Pass |
| LC-MS | Molecular Ion (m/z) | 248.9 (M+H)⁺ | 248.08 ± 0.1 | Pass |
| Elemental Analysis | %C | 53.28% (Theoretical: 53.26%) | ± 0.4% | Pass |
| %H | 2.45% (Theoretical: 2.44%) | ± 0.4% | Pass | |
| %N | 5.62% (Theoretical: 5.65%) | ± 0.4% | Pass |
In this example, the batch meets the stringent purity requirements for in vivo use. The high purity by HPLC is corroborated by the clean NMR spectrum, the correct molecular weight by MS, and the accurate elemental composition.
Conclusion
Validating the purity of this compound is a critical step in ensuring the reliability and reproducibility of biological assay results. A multi-faceted approach, combining chromatographic and spectroscopic techniques, is essential for a comprehensive assessment. By understanding the principles behind each method and adhering to rigorous experimental protocols, researchers can have high confidence in the quality of their test compounds, ultimately contributing to the advancement of drug discovery and development.
References
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Bellan, Z. et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1372. Available at: [Link]
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National Institutes of Health (NIH) SEED Office. Regulatory Knowledge Guide for Small Molecules. Available at: [Link]
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ResearchGate (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Available at: [Link]
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Criterion Catalysts & Technologies (2014). A Brief Guide to Small-Molecule Compounds and FDA Regulations. Available at: [Link]
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Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]
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Medistri SA (2023). Small Molecule Identification and Purity Testing. Available at: [Link]
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Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available at: [Link]
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LCGC International (2023). Good Laboratory Practice: An Overview for the Analytical Chemist. Available at: [Link]
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International Council for Harmonisation (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]
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U.S. Pharmacopeia (2022). General Chapter <621> Chromatography. Available at: [Link]
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National Center for Biotechnology Information (PMC). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available at: [Link]
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IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
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SafetyCulture (2025). A Guide to Good Laboratory Practice (GLP). Available at: [Link]
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Chromatography Online (2024). Are You Sure You Understand USP <621>? Available at: [Link]
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Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]
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University of Toronto. INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Available at: [Link]
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International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
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Scribd. USP-NF 621 Chromatography. Available at: [Link]
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PubMed. Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). Available at: [Link]
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MDPI (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Available at: [Link]
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A Multi-Modal Spectroscopic Guide to the Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbonitrile
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of development. 5-(4-Bromophenyl)furan-2-carbonitrile (C₁₁H₆BrNO) is a heterocyclic compound whose utility is intrinsically linked to its exact molecular architecture.[1] As a member of the 5-aryl-furan-2-carbonitrile family, it holds potential as a versatile intermediate in the synthesis of more complex molecules with diverse biological activities.[2][3] The presence of a bromophenyl group, a furan ring, and a nitrile moiety creates a specific electronic and steric profile that dictates its reactivity and potential applications.
This guide provides an in-depth, multi-technique spectroscopic workflow for the unequivocal structural confirmation of this compound. We will move beyond simple data reporting to explore the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system for structural elucidation. This document is intended for researchers and drug development professionals who require not only the 'what' but the 'why' of spectroscopic analysis.
The Analytical Imperative: A Synergistic Approach
No single analytical technique can provide absolute structural proof. A robust confirmation relies on the convergence of data from multiple orthogonal methods. Each technique probes a different aspect of the molecule's properties, and together, they build an unassailable case for the proposed structure. Our approach is hierarchical: first, we confirm the elemental composition and molecular mass (MS); second, we identify the functional groups present (IR); and third, we map the precise connectivity of the atoms (NMR).
Caption: Overall workflow for structural confirmation.
Mass Spectrometry: Confirming Molecular Formula and Halogen Presence
Expertise & Rationale: Mass spectrometry is the first logical step. Its primary function here is to confirm the molecular weight and, crucially, to provide evidence for the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for the molecular ion (M⁺), which will appear as two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[4][5] This pattern is a definitive fingerprint for a monobrominated compound.
Predicted Mass Spectrum Data:
| Ion | Predicted m/z | Relative Intensity (%) | Assignment |
| [M]⁺ | 247 | ~100 | C₁₁H₆⁷⁹BrNO⁺ |
| [M+2]⁺ | 249 | ~98 | C₁₁H₆⁸¹BrNO⁺ |
| [M-Br]⁺ | 168 | Variable | [C₁₁H₆NO]⁺ |
| [M-CN]⁺ | 221/223 | Variable | [C₁₀H₆BrO]⁺ |
Data Interpretation:
-
Molecular Ion: The observation of a pair of peaks at m/z 247 and 249 with nearly identical intensities immediately confirms the molecular weight (nominal mass 247 for the ⁷⁹Br isotope) and the presence of one bromine atom.[6]
-
Fragmentation: While fragmentation patterns can be complex, characteristic losses can further support the structure. The loss of a bromine radical (m/z 79/81) or a nitrile group (m/z 26) would yield significant fragment ions, corroborating the presence of these functionalities.[7]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. For this compound, we are specifically looking for evidence of the nitrile group (C≡N), the furan ring system, and the substituted aromatic ring. The presence or absence of these key absorptions provides a crucial piece of the structural puzzle.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~2230 - 2220 | Strong, Sharp | ν(C≡N) | Nitrile stretch |
| ~1600 - 1450 | Medium-Strong | ν(C=C) | Aromatic & Furan ring stretches |
| ~1250 - 1020 | Strong | ν(C-O-C) | Furan ether stretch |
| ~840 - 810 | Strong | δ(C-H) out-of-plane | 1,4-disubstituted benzene |
| ~700 - 550 | Medium | ν(C-Br) | Carbon-Bromine stretch |
Data Interpretation:
-
Nitrile Group: The most telling peak in the IR spectrum will be a strong, sharp absorption band around 2225 cm⁻¹.[8] The position and sharpness of this peak are highly characteristic of a nitrile group conjugated with an aromatic system. Its presence is a primary confirmation of this functionality.
-
Furan & Phenyl Rings: A series of absorptions in the 1600-1450 cm⁻¹ region corresponds to the C=C bond stretching within the furan and phenyl rings.[9] A strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending typical for a 1,4-disubstituted (para) phenyl ring, which is a critical piece of data for confirming the isomer.
-
Ether Linkage: The strong absorption from the C-O-C asymmetric stretch of the furan ring provides further evidence for the heterocyclic core.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Rationale: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy elucidates the precise atomic connectivity. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular skeleton. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) provide a detailed roadmap of the structure.
¹H NMR Spectroscopy
Rationale: The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons. For this compound, we expect to see signals corresponding to the two furan protons and the four protons on the bromophenyl ring. The splitting pattern of the phenyl protons is particularly diagnostic for confirming the 1,4-substitution pattern.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.70 | d | ~8.5 | 2H | H-2', H-6' (ortho to Br) |
| ~7.65 | d | ~8.5 | 2H | H-3', H-5' (meta to Br) |
| ~7.35 | d | ~3.7 | 1H | H-3 (furan) |
| ~7.05 | d | ~3.7 | 1H | H-4 (furan) |
Data Interpretation:
-
Furan Protons: The two furan protons (H-3 and H-4) are expected to appear as two distinct doublets, each integrating to one proton.[11] Their mutual coupling (³JHH ≈ 3.7 Hz) confirms their adjacent positions on the furan ring. The proton at the 3-position is deshielded by the adjacent electron-withdrawing nitrile group.
-
Bromophenyl Protons: The 1,4-disubstituted (para) phenyl ring creates a symmetrical molecule, resulting in two sets of chemically equivalent protons. This gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to two protons.[12] The coupling constant of ~8.5 Hz is typical for ortho-coupling on a benzene ring.
Comparative Analysis: Confirming the Isomer To underscore the power of NMR, consider the hypothetical spectrum of an alternative isomer, 5-(3-Bromophenyl)furan-2-carbonitrile . The furan signals would be similar, but the phenyl region would be dramatically different, likely showing four distinct signals with complex multiplicities (e.g., a singlet, a triplet, and two doublets), immediately ruling out the 1,4-substitution pattern.
Caption: Predicted ¹H NMR spectral correlations.
¹³C NMR Spectroscopy
Rationale: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp, attached to electronegative atoms). This technique is essential for confirming the total carbon count and identifying quaternary carbons (those with no attached protons), such as the carbons bearing the nitrile and bromo-phenyl groups.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C-5 (furan) | Attached to aryl group, deshielded |
| ~148 | C-2 (furan) | Attached to nitrile group, deshielded |
| ~132.5 | C-3', C-5' (phenyl) | |
| ~129 | C-1' (phenyl) | Quaternary, attached to furan |
| ~127 | C-2', C-6' (phenyl) | |
| ~125 | C-4' (phenyl) | Quaternary, attached to Bromine |
| ~123 | C-4 (furan) | |
| ~115 | C-3 (furan) | |
| ~114 | C≡N | Nitrile carbon |
| ~108 | C-CN (furan) | Quaternary, attached to nitrile |
Data Interpretation:
-
Carbon Count: The spectrum should display 9 distinct signals, corresponding to the 11 carbons in the molecule (due to the symmetry of the phenyl ring where C-2'/C-6' and C-3'/C-5' are equivalent).
-
Quaternary Carbons: Four signals will be attributable to quaternary carbons: C-1', C-4', C-2, and C-5. Identifying these is crucial for confirming the substitution pattern.
-
Downfield Shifts: Carbons attached to electronegative atoms (O, Br, N) will be shifted downfield. C-5 (next to O and the phenyl ring) and C-2 (next to O and the CN group) are expected to be the most downfield of the heterocyclic carbons. The carbon attached to bromine (C-4') will also have a characteristic chemical shift.[13]
Experimental Protocols
Trustworthiness: The following are generalized but robust protocols. Instrument parameters should always be optimized for the specific spectrometer being used.
1. Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
Acquisition:
-
Introduce the sample into the ion source (typically heated to 150-250 °C).
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.
-
Calibrate the instrument using a known standard (e.g., PFTBA) prior to analysis.
-
2. Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample with the anvil to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The data is typically presented in terms of transmittance (%) versus wavenumber (cm⁻¹).
-
3. NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.[12]
-
Instrumentation: A Fourier-Transform NMR spectrometer with a minimum field strength of 300 MHz; 500 MHz or higher is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-15 ppm, 30° pulse angle, acquisition time of ~3 seconds, relaxation delay of 2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to produce singlets for all carbon signals.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Conclusion
The structural confirmation of this compound is achieved through a logical and synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula and the presence of bromine via its distinct M/M+2 isotopic signature. Infrared spectroscopy provides definitive evidence for the required functional groups, most notably the conjugated nitrile and the 1,4-disubstituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the atomic connectivity, confirming the substitution pattern on both the furan and phenyl rings and crucially distinguishing it from other potential isomers. The convergence of these independent datasets provides a high degree of confidence in the final structural assignment, a critical step for any further research or development involving this compound.
References
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Navigating the Therapeutic Landscape of 5-Phenylfuran-2-carbonitrile Derivatives: A Comparative Guide to Structure-Activity Relationships
For Immediate Release to the Scientific Community
The 5-phenylfuran-2-carbonitrile scaffold represents a promising, yet underexplored, chemotype in modern medicinal chemistry. Its unique electronic and structural features make it an attractive starting point for the development of novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of this class of compounds. Due to a scarcity of direct SAR studies on the 5-phenylfuran-2-carbonitrile core, this document synthesizes findings from structurally analogous scaffolds to elucidate key principles and guide future research.
The 5-Phenylfuran-2-carbonitrile Core: A Scaffold of Therapeutic Promise
The fusion of a phenyl ring and a furan ring, further functionalized with a carbonitrile group, endows the 5-phenylfuran-2-carbonitrile molecule with a distinct profile for molecular interactions. The furan moiety is a well-established pharmacophore present in numerous natural products and synthetic drugs, recognized for its ability to engage in various biological interactions.[1] The phenyl ring offers a readily modifiable anchor for fine-tuning physicochemical properties and exploring specific binding pockets within target proteins. The carbonitrile group, a versatile functional group, can act as a hydrogen bond acceptor or participate in other key interactions, and is a common feature in many approved drugs.[2]
While direct and extensive SAR studies on 5-phenylfuran-2-carbonitrile derivatives are limited, research on related structures such as benzofurans, 2-amino-5-phenyl-3-furonitriles, and other furan-containing compounds has revealed significant potential in oncology and infectious diseases.[1][3] These analogous series provide a valuable framework for predicting how structural modifications to the 5-phenylfuran-2-carbonitrile scaffold might impact biological activity.
Deconstructing the Scaffold: A Comparative SAR Analysis
To understand the therapeutic potential of 5-phenylfuran-2-carbonitrile derivatives, we can extrapolate SAR principles from closely related molecular architectures that have been more extensively studied.
The Central Furan Ring: A Non-Negotiable Pharmacophoric Element
Across various studies of furan-containing compounds, the furan ring itself is consistently identified as a critical component for biological activity. In studies of furan-2-carboxylic acid derivatives as inhibitors of the enzyme MbtI in Mycobacterium tuberculosis, the furan ring was determined to be a crucial part of the pharmacophore when compared to other five-membered heterocycles like thiophene, thiazole, oxazole, and imidazole.[1] This suggests that the oxygen heteroatom and the specific geometry of the furan ring are key to its interaction with the biological target. Therefore, modifications that alter the fundamental structure of the furan ring in 5-phenylfuran-2-carbonitrile are likely to be detrimental to its activity.
The Phenyl Ring at Position 5: The Key to Potency and Selectivity
The substitution pattern on the C5-phenyl ring is arguably the most critical factor for modulating the biological activity of this class of compounds. Evidence from analogous scaffolds indicates that the nature and position of substituents on this ring can dramatically influence potency and selectivity.
In a series of 5-arylidene-2(5H)-furanones evaluated for cytotoxicity, the introduction of halogen atoms or a nitro group to the aromatic ring was shown to increase cytotoxic activity.[4] Specifically, a nitro group at the meta-position of the phenyl ring resulted in the most potent compound in that series.[4] This highlights the potential importance of electron-withdrawing groups in enhancing activity.
Further supporting this, studies on furan-2-carboxylic acid derivatives targeting MbtI revealed that the position of substituents on the phenyl ring is critical. A compound featuring a 3-cyano-5-(trifluoromethyl)phenyl group demonstrated significant inhibitory properties and good antitubercular activity, underscoring the potential benefit of electron-withdrawing groups at the meta positions.[1]
Conversely, in a study of 5-phenylfuran derivatives as P-glycoprotein (P-gp) inhibitors to reverse multidrug resistance, derivatives featuring alkyl-substituted phenols were investigated.[5] One potent compound contained an isopropoxy group, suggesting that in some contexts, electron-donating or lipophilic groups may be favorable.[5]
Table 1: Comparative SAR of Phenyl Ring Substitutions in Furan-Containing Scaffolds
| Scaffold | Biological Target/Activity | Favorable Phenyl Substitutions | Reference |
| 5-Arylidene-2(5H)-furanones | Cytotoxicity | Halogens, Nitro (especially meta-position) | [4] |
| Furan-2-carboxylic acids | Antitubercular (MbtI inhibition) | Electron-withdrawing groups at meta positions (e.g., 3-cyano-5-trifluoromethyl) | [1] |
| 5-Phenylfuran derivatives | P-glycoprotein Inhibition | Alkoxy groups (e.g., isopropoxy) | [5] |
The Carbonitrile at Position 2: A Critical Interaction Point
While less explored in the context of the 5-phenylfuran scaffold, the carbonitrile group at position 2 is a known pharmacophoric element in many biologically active molecules. In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors, the 3-carbonitrile group was found to be important for the inhibitory potency.[6] This suggests that the nitrile moiety likely engages in key interactions within the enzyme's active site.
In the broader context of drug design, the nitrile group is often used as a bioisostere for other functional groups and can form crucial hydrogen bonds or dipole-dipole interactions. Its role in the 5-phenylfuran-2-carbonitrile scaffold warrants further investigation, but it is reasonable to hypothesize that it plays a significant role in target binding.
Proposed Mechanism of Action and Signaling Pathways
Based on the activities of related compounds, 5-phenylfuran-2-carbonitrile derivatives are likely to exert their effects through the inhibition of key enzymes or the disruption of cellular processes. For instance, many furan and carbonitrile-containing compounds have been identified as kinase inhibitors.[7][8][9] Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of kinases such as EGFR or VEGFR-2 can lead to cell cycle arrest and apoptosis in cancer cells.[7][10]
Another potential mechanism, as suggested by studies on related furan derivatives, is the induction of apoptosis through the intrinsic mitochondrial pathway. This can be triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and eventual cell death.
Caption: Proposed mechanism of action for 5-phenylfuran-2-carbonitrile derivatives as kinase inhibitors.
Experimental Protocols for SAR Elucidation
To systematically investigate the SAR of 5-phenylfuran-2-carbonitrile derivatives, a well-defined experimental workflow is essential.
Synthesis of a Focused Compound Library
A library of 5-phenylfuran-2-carbonitrile derivatives should be synthesized with systematic variations of the substituents on the C5-phenyl ring. This should include a range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions.
Caption: A generalized workflow for SAR studies in drug discovery.[1]
In Vitro Cytotoxicity Assessment (MTT Assay)
The antiproliferative activity of the synthesized compounds should be evaluated against a panel of human cancer cell lines.
Protocol:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify viable cells.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from dose-response curves.[1]
Enzyme Inhibition Assays
For compounds showing significant cytotoxicity, their inhibitory activity against specific molecular targets (e.g., kinases) should be determined.
Protocol (General Kinase Assay):
-
Assay Setup: Recombinant kinase, substrate, and ATP are combined in a buffer solution in a 96-well plate.
-
Compound Addition: Test compounds at various concentrations are added to the wells.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at a specific temperature for a set time.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity is determined.
Future Directions and Conclusions
The 5-phenylfuran-2-carbonitrile scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of oncology. While direct SAR data is currently limited, a comparative analysis of structurally related compounds provides a strong foundation for future research. The key takeaways for researchers entering this field are:
-
Preserve the Furan Core: The furan ring is likely essential for biological activity.
-
Focus on the Phenyl Ring: Systematic modification of the C5-phenyl ring with a diverse set of substituents is the most promising strategy for optimizing potency and selectivity. Both electron-withdrawing and electron-donating groups should be explored.
-
Investigate the Role of the Nitrile Group: The importance of the C2-carbonitrile in target engagement should be further elucidated.
A systematic approach involving the synthesis of a focused library of derivatives and their evaluation in relevant biological assays will be crucial for unlocking the full therapeutic potential of this exciting class of compounds. The insights provided in this guide offer a roadmap for the rational design of the next generation of 5-phenylfuran-2-carbonitrile-based drugs.
References
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-
Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(19), 6649. [Link]
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Al-Ostath, A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Szulczyk, D., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences, 23(21), 12899. [Link]
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Wang, Y., et al. (2021). Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 216, 113336. [Link]
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Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
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Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11(3), 269-274. [Link]
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Request PDF. (n.d.). Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. ResearchGate. [Link]
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Lee, H. J., et al. (2007). 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 17(1), 119-122. [Link]
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Van der Verren, S. E., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Bioorganic & Medicinal Chemistry, 25(19), 5156-5163. [Link]
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Gomaa, H. A. M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(12), 10397-10414. [Link]
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Zhang, Y., et al. (2012). Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 48, 69-80. [Link]
- Sen, S., et al. (2010).
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Tolba, M. F., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 10(49), 29334-29354. [Link]
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El-Naggar, A. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 116, 105342. [Link]
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Kim, H. J., et al. (2022). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. Journal of Chemical Information and Modeling, 62(1), 224-237. [Link]
- El-Sayed, N. N. E., et al. (2023). New 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights. Bioorganic Chemistry, 130, 106249.
- El-Sayed, N. N. E., et al. (2021). New 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights. Bioorganic Chemistry, 115, 105214.
- El-Sayed, N. N. E., et al. (2020). New 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights. Bioorganic Chemistry, 102, 104085.
- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: a successful approach to lead optimization. Journal of Medicinal Chemistry, 53(22), 7902-7917.
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A Comparative Guide to the Synthetic Validation of 5-(4-Bromophenyl)furan-2-carbonitrile
This guide provides an in-depth technical comparison of two primary synthetic methodologies for the preparation of 5-(4-Bromophenyl)furan-2-carbonitrile, a key building block in medicinal chemistry and materials science. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic routes, enabling an informed selection based on efficiency, scalability, and experimental feasibility. The comparison is grounded in established chemical principles and supported by detailed experimental protocols.
Introduction
This compound is a significant heterocyclic compound, integrating the versatile furan scaffold with a synthetically malleable bromophenyl moiety and a reactive nitrile group. This trifecta of functional groups makes it a valuable precursor for the synthesis of a diverse array of more complex molecules with potential applications in pharmaceuticals and functional materials. The validation of a robust and efficient synthetic route is therefore of paramount importance for facilitating further research and development. This guide will dissect two prominent synthetic strategies: a classical two-step approach involving a Suzuki-Miyaura coupling followed by functional group transformation, and a more contemporary one-step direct C-H arylation.
Method I: Two-Step Synthesis via Suzuki-Miyaura Coupling and Aldehyde-to-Nitrile Conversion
This well-established route leverages the power of palladium-catalyzed cross-coupling to construct the core biaryl structure, followed by a standard functional group interconversion.
Part A: Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling
The initial step involves the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde with 4-bromophenylboronic acid. This reaction is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromofuran-2-carbaldehyde (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add a suitable base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.), dissolved in a minimal amount of water.
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 5-(4-Bromophenyl)furan-2-carbaldehyde, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part B: Conversion of 5-(4-Bromophenyl)furan-2-carbaldehyde to this compound
The second step involves the conversion of the aldehyde functional group to a nitrile. A common and effective method proceeds through an oxime intermediate, which is subsequently dehydrated.
Experimental Protocol: Aldehyde to Nitrile Conversion
-
Oxime Formation: Dissolve the purified 5-(4-Bromophenyl)furan-2-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq.) and a base like sodium acetate or pyridine to neutralize the liberated HCl. Stir the mixture at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC).
-
Oxime Dehydration: To the crude oxime, add a dehydrating agent. Acetic anhydride is a common choice, and the reaction is typically heated to reflux for several hours. Other dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or Burgess reagent can also be employed.
-
Work-up and Purification: After cooling, carefully quench the reaction mixture by pouring it into ice-water. If acetic anhydride was used, the excess can be hydrolyzed by gentle heating. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The final product, this compound, can be purified by recrystallization or column chromatography.
Method II: One-Step Synthesis via Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions.[3][4] This approach circumvents the need for pre-functionalized starting materials, such as halogenated furans, by directly coupling a C-H bond of the furan ring with an aryl halide.
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation
-
Reagent Preparation: In a sealable reaction vessel, combine furan-2-carbonitrile (1.5-2.0 eq.), 4-bromoiodobenzene (1.0 eq. - the iodide is more reactive in the oxidative addition step), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq.), and a suitable ligand, for example, a phosphine ligand like P(o-tol)₃ or a bulky N-heterocyclic carbene (NHC) ligand.
-
Solvent and Additive Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO). A base is typically required, with common choices being potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.). In some cases, an additive like pivalic acid can be beneficial.
-
Reaction Execution: Seal the vessel and heat the mixture to a high temperature, typically in the range of 120-150 °C, with vigorous stirring. The reaction progress should be monitored by GC-MS or LC-MS. Reaction times can vary from 12 to 24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel to afford this compound.
Comparative Analysis
| Parameter | Method I: Two-Step Synthesis | Method II: One-Step Direct C-H Arylation |
| Overall Yield | Moderate to Good (typically 50-70% over two steps) | Variable (can be moderate to good, highly dependent on substrate and catalyst system) |
| Atom Economy | Lower, due to the use of stoichiometric organoboron and halide reagents, and subsequent functional group manipulation. | Higher, as it avoids the pre-functionalization of the furan ring. |
| Scalability | Generally straightforward to scale up, as Suzuki couplings are well-understood in industrial settings. | Can be more challenging to scale up due to the higher reaction temperatures and potential for side reactions. |
| Starting Materials | Requires synthesis or purchase of 5-bromofuran-2-carbaldehyde and 4-bromophenylboronic acid. | Utilizes commercially available furan-2-carbonitrile and a di-halogenated benzene. |
| Reaction Conditions | Milder conditions for the Suzuki coupling step. | Often requires higher temperatures and longer reaction times. |
| Selectivity | High regioselectivity is inherent to the Suzuki coupling of pre-functionalized substrates. | Regioselectivity can be a challenge, with the potential for arylation at other positions on the furan ring, although the 5-position is generally favored. |
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes.
Mechanistic Considerations
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(4-Bromophenyl)furan-2-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities like 5-(4-Bromophenyl)furan-2-carbonitrile is foundational to scientific progress. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of this compound is not merely a procedural task but a critical component of our commitment to a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
The unique structure of this compound, which incorporates a brominated aromatic ring, a furan moiety, and a nitrile group, dictates its classification as a halogenated organic nitrile. This classification is the cornerstone of its disposal protocol, as it falls under specific hazardous waste categories that require careful segregation and specialized disposal methods.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a comprehensive Safety Data Sheet (SDS) may not always be readily available for novel compounds, data from suppliers and analogous structures provide critical safety information.
Known Hazard Profile:
Based on available data, this compound (CAS No. 57667-10-4) is classified as a toxic substance.[1] The Globally Harmonized System (GHS) classifications indicate significant acute toxicity.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H301: Toxic if swallowed | |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | |
| UN Number | UN 3439 | NITRILES, SOLID, TOXIC, N.O.S. |
This table summarizes the key hazard information for this compound.
The furan group itself is a structural alert for potential carcinogenicity and mutagenicity, as seen in related furan-containing compounds.[2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may have long-term health effects.
Personal Protective Equipment (PPE): The First Line of Defense
Given the compound's acute toxicity, a stringent PPE protocol is non-negotiable.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[5] Thin disposable nitrile gloves offer protection against brief contact but must be removed and discarded immediately upon contamination.[5] For extended handling, consider double-gloving or using thicker gauge gloves.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.
-
Body Protection: A lab coat is standard. For handling larger quantities or in situations with a risk of significant contamination, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste, from the point of generation to final collection.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step in hazardous waste management. Due to the presence of bromine, this compound is classified as a halogenated organic waste .[6]
-
Action: At the point of generation, immediately segregate all waste materials contaminated with this compound into a designated "Halogenated Organic Waste" container.
-
Causality: Halogenated and non-halogenated organic wastes are treated differently for final disposal.[7] Halogenated compounds require high-temperature incineration with special scrubbers to neutralize acidic gases (like HBr) produced during combustion.[7] Mixing these waste streams increases disposal costs and can inhibit recycling opportunities for non-halogenated solvents.[7][8]
What to Segregate:
-
Unused or expired solid this compound.
-
Solutions containing the compound.
-
Contaminated lab materials (e.g., pipette tips, weighing paper, TLC plates).
-
Contaminated PPE (gloves, etc.). Note: Grossly contaminated PPE should be managed as hazardous waste. Lightly contaminated gloves may be disposed of according to institutional policies, but when in doubt, err on the side of caution.[9]
-
Rinsate from cleaning contaminated glassware.
Step 2: Waste Container Selection and Labeling
The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.
-
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition.[10]
-
Labeling:
-
Clearly label the container with the words "HAZARDOUS WASTE" .[8]
-
Identify the contents. List "this compound" and any other chemical constituents in the container. Avoid using abbreviations or chemical formulas.[10]
-
Maintain a running log of the approximate quantities of each chemical added to the container.
-
Affix the appropriate GHS hazard pictograms (Skull and Crossbones).
-
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory prior to collection by environmental health and safety (EHS) personnel.
-
Action: Keep the waste container closed at all times, except when adding waste.[10] Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator and near the point of generation.
-
Causality: Keeping containers closed prevents the release of toxic vapors and minimizes the risk of spills. Storing waste in a designated area ensures it is not mistaken for a reagent and is managed according to hazardous waste regulations.
Step 4: Disposal of Empty Containers
An "empty" container that held this compound must still be managed carefully.
-
Action: Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic waste.
-
Causality: Residual amounts of the compound can still pose a significant hazard. The triple-rinse procedure is a standard practice to ensure the container is decontaminated to a level where it can be disposed of as non-hazardous waste or recycled, depending on institutional policy.
Step 5: Arranging for Pickup and Final Disposal
The final step is to transfer the waste to trained professionals for disposal in compliance with federal and local regulations.
-
Action: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Ensure all labeling is complete and accurate before the scheduled pickup.
-
Regulatory Framework: The entire process, from generation to disposal, is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[11][12] Your institution's EHS department is responsible for ensuring that the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for disposal of this compound waste.
By adhering to this structured disposal protocol, you not only ensure compliance with safety regulations but also actively contribute to a culture of responsibility and safety within the scientific community. Your diligence protects you, your colleagues, and the environment.
References
- International Furan Chemicals BV. (2022, October 13). Safety Data Sheet: FURFURAL.
- Chemos GmbH & Co. KG. Safety Data Sheet: Furan-d4.
- CymitQuimica. CAS 20005-42-9: 5-(4-bromophenyl)furfural.
- Sigma-Aldrich. (2025, November 24). Safety Data Sheet: Furan.
- BLDpharm. 57667-10-4|this compound.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: Furan, stabilized.
- University of California, Riverside EH&S. Hazardous Waste Segregation.
- University of Wisconsin–Madison Office of Sustainability. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories.
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- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- Stericycle. How to Properly Manage Hazardous Waste Under EPA Regulations.
- Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
- University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.
- Polycarbin. (2025, April 27). Are Nitrile Gloves Recyclable?.
- Sigma-Aldrich. 5-(4-Bromophenyl)furfural 97 20005-42-9.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Organic Chemistry Lab (OCP). Treatment and disposal of chemical wastes in daily laboratory work.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- BLDpharm. 20005-42-9|5-(4-Bromophenyl)furan-2-carbaldehyde.
- Georganics. Furan derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
